3,4-Dimethyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of two methyl groups, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3,4-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
Nitration: 3,4-Dimethylbenzenesulfonamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a low temperature to introduce the nitro group at the 5-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
Reduction: 3,4-Dimethyl-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is primarily related to its ability to interact with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also undergo reduction to form reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-methylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQHPHMAHPHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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